molecular formula C27H32N4O9 B585503 Tigecycline Pentacyclic Analog, Technical Grade CAS No. 1268494-40-1

Tigecycline Pentacyclic Analog, Technical Grade

Cat. No. B585503
CAS RN: 1268494-40-1
M. Wt: 556.572
InChI Key: FBVQSWIWHMQLGD-IMIHRQKRSA-N
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Description

Tigecycline Pentacyclic Analog, Technical Grade is a chemical compound used in scientific research . It is an impurity of Tigecycline, one of the few glycylcycline antimicrobials that exhibit activity against Gram-negative bacteria . The molecular formula is C27 H32 N4 O9 and the molecular weight is 556.56 .

Scientific Research Applications

Tigecycline, a glycylcycline antibiotic, has garnered significant interest in scientific research due to its broad-spectrum activity against a variety of pathogens, including those resistant to other antibiotics. This review focuses on the scientific research applications of tigecycline, excluding aspects related to drug use, dosage, and side effects, in alignment with specified requirements.

Broad-Spectrum Antibacterial Activity

Research has demonstrated that tigecycline exhibits potent antibacterial activities against a wide range of pathogens. It is particularly noted for its efficacy against resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE) (Zhanel et al., 2004). Its development was motivated by the need to overcome resistance mechanisms that limit the efficacy of traditional tetracyclines.

Clinical Efficacy in Infections

Tigecycline's clinical applications have been explored through various studies. It has shown promising results in the treatment of complicated skin and skin-structure infections (cSSSIs) and complicated intra-abdominal infections (cIAIs), offering an alternative for managing infections caused by multidrug-resistant organisms (Jones & Petersen, 2005). This highlights its potential utility in addressing the growing challenge of antibiotic resistance.

Combination Therapy

Investigations into the use of tigecycline in combination with other antimicrobials have shown that it often produces indifferent responses, but synergies have been noted with certain combinations, particularly against resistant Enterococcus spp., Streptococcus pneumoniae, and various Gram-negative bacteria. This suggests a role for tigecycline in combination regimens to enhance efficacy against resistant pathogens (Entenza & Moreillon, 2009).

Potential for Treating Severe Infections

Beyond its approved indications, tigecycline shows promise in treating severe Clostridioides difficile infections, highlighting its potential versatility in addressing difficult-to-treat infections (di Bella, Nisii, & Petrosillo, 2015). This positions tigecycline as a valuable asset in the antimicrobial arsenal, especially for infections where limited treatment options exist.

Mechanism of Action

Safety and Hazards

Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Tigecycline Pentacyclic Analog, Technical Grade, plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound interacts with bacterial ribosomes, inhibiting protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth. Additionally, this compound, interacts with efflux pumps and ribosomal protection proteins, which are mechanisms that bacteria use to resist tetracycline antibiotics .

Cellular Effects

This compound, exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound, can induce apoptosis in cancer cells by inhibiting mitochondrial protein synthesis and disrupting cellular energy production . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound, involves its binding interactions with bacterial ribosomes. By binding to the 30S ribosomal subunit, the compound inhibits the translation process, preventing the synthesis of essential proteins required for bacterial survival . Additionally, this compound, can inhibit the activity of efflux pumps and ribosomal protection proteins, which are common resistance mechanisms in bacteria. This inhibition enhances the compound’s antibacterial efficacy and reduces the likelihood of resistance development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that this compound, can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound, can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound, is involved in several metabolic pathways, including glucuronidation and amide hydrolysis followed by N-acetylation . These metabolic processes are essential for the compound’s elimination from the body and can influence its pharmacokinetics and pharmacodynamics. The compound’s interactions with metabolic enzymes and cofactors can also affect metabolic flux and metabolite levels, further impacting its biological activity.

Transport and Distribution

The transport and distribution of this compound, within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into bacterial cells via specific uptake mechanisms, enhancing its antibacterial activity . In mammalian cells, this compound, can accumulate in mitochondria, where it exerts its cytotoxic effects by inhibiting mitochondrial protein synthesis and disrupting cellular energy production.

Subcellular Localization

This compound, exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells, where it interacts with ribosomes and mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of this compound, is crucial for its biological activity and therapeutic potential.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tigecycline Pentacyclic Analog, Technical Grade involves a series of reactions starting from readily available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl 3-oxobutanoate", "piperidine", "sodium borohydride", "methyl iodide", "cyclopentadiene", "dimethyl acetylenedicarboxylate", "sodium hydroxide", "hydrochloric acid", "ammonium chloride", "sodium bicarbonate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and methyl 3-oxobutanoate in the presence of piperidine to form intermediate 1.", "Step 2: Reduction of intermediate 1 using sodium borohydride to form intermediate 2.", "Step 3: Methylation of intermediate 2 using methyl iodide to form intermediate 3.", "Step 4: Diels-Alder reaction of intermediate 3 with cyclopentadiene to form intermediate 4.", "Step 5: Cyclization of intermediate 4 using sodium hydroxide to form intermediate 5.", "Step 6: Acid-catalyzed dehydration of intermediate 5 to form intermediate 6.", "Step 7: Addition of dimethyl acetylenedicarboxylate to intermediate 6 to form intermediate 7.", "Step 8: Hydrolysis of intermediate 7 using hydrochloric acid to form intermediate 8.", "Step 9: Neutralization of intermediate 8 using sodium bicarbonate to form Tigecycline Pentacyclic Analog, Technical Grade." ] }

CAS RN

1268494-40-1

Molecular Formula

C27H32N4O9

Molecular Weight

556.572

InChI

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1

InChI Key

FBVQSWIWHMQLGD-IMIHRQKRSA-N

SMILES

CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O

synonyms

(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide

Origin of Product

United States

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